molecular formula C12H17FN2O B2671807 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2198300-49-9

2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

Cat. No.: B2671807
CAS No.: 2198300-49-9
M. Wt: 224.279
InChI Key: HGPBLCRABDHTFZ-UHFFFAOYSA-N
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Description

2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound features a fluoropyridine moiety, which is known for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine typically involves the reaction of 5-fluoropyridine with N,N-dimethylcyclopentan-1-amine under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the fluoropyridine acts as the electrophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the fluoropyridine moiety enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15(2)10-4-3-5-11(10)16-12-7-6-9(13)8-14-12/h6-8,10-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPBLCRABDHTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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